molecular formula C14H12FNO4S B2448160 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone CAS No. 1448132-94-2

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone

Cat. No. B2448160
CAS RN: 1448132-94-2
M. Wt: 309.31
InChI Key: ONWRSDNBXRRHJK-UHFFFAOYSA-N
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Description

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential use in research and development.

Scientific Research Applications

Catalysts in Organic Synthesis

Phosphomolybdic acid has been identified as a highly efficient solid acid catalyst for synthesizing trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol, demonstrating the utility of furan derivatives in facilitating smooth aza-Piancatelli rearrangements under reflux conditions (B. Reddy et al., 2012). This showcases the role of specific chemical structures in enhancing the yield and selectivity of important organic transformations.

Antimicrobial and Antitumor Agents

The chemicoenzymatic synthesis of 4-(methoxyethyl) monobactams from cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone highlights the potential of azetidinone derivatives in developing antibiotics with strong activity against gram-negative bacteria, except Pseudomonas aeruginosa. These derivatives exhibit excellent stability to β-lactamases, underscoring their significance in addressing antibiotic resistance (Yamashita Haruo et al., 1988).

Proton Exchange Membranes in Fuel Cells

Comb-shaped poly(arylene ether sulfone)s synthesized using sulfonated 4-fluorobenzophenone demonstrate good properties as polyelectrolyte membrane materials for fuel cell applications. These materials show high proton conductivity, making them suitable for proton exchange membranes (D. Kim et al., 2008).

Synthesis of Fluorinated Compounds

Iterative nucleophilic aromatic substitution has been employed to synthesize hexafluorobenzophenones, leading to fluorinated benzophenones, xanthones, acridones, and thioxanthones. These compounds, having tunable absorption and emission spectra, demonstrate the importance of fluorination in enhancing the photostability and spectroscopic properties of fluorophores (Zachary R. Woydziak et al., 2012).

Corrosion Inhibition

Synthesized compounds like 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone have shown significant potential as corrosion inhibitors on mild steel in acidic media. The effectiveness of these organic compounds in preventing corrosion is linked to their ability to form a protective layer on the metal surface, acting as mixed-type inhibitors (P. Singaravelu et al., 2022).

properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-10-3-5-11(6-4-10)21(18,19)12-8-16(9-12)14(17)13-2-1-7-20-13/h1-7,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWRSDNBXRRHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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